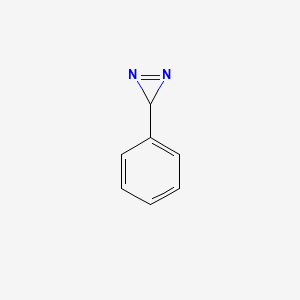
2-(Oxetan-3-yloxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxetan-3-yloxy)ethanamine is an organic compound featuring an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the intramolecular cyclization of appropriate precursors. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Another approach involves the Paternò–Büchi reaction, which is a [2+2] cycloaddition of alkenes with carbonyl compounds under UV light .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxetan-3-yloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-derived aldehydes or ketones, while reduction can produce open-chain amines .
Applications De Recherche Scientifique
2-(Oxetan-3-yloxy)ethanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Oxetan-3-yloxy)ethanamine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane: A simpler compound with a similar ring structure but without the ethanamine group.
2-Methyleneoxetane: Another derivative with a methylene group attached to the oxetane ring.
3,3-Disubstituted Oxetanes: Compounds with various substituents on the oxetane ring, often used in medicinal chemistry.
Uniqueness
2-(Oxetan-3-yloxy)ethanamine is unique due to the presence of both the oxetane ring and the ethanamine group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1556053-94-1 |
|---|---|
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
2-(oxetan-3-yloxy)ethanamine |
InChI |
InChI=1S/C5H11NO2/c6-1-2-8-5-3-7-4-5/h5H,1-4,6H2 |
Clé InChI |
CNXHBQSVPAMBSZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
